![molecular formula C15H17ClN2O2 B6141408 5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridinamine](/img/structure/B6141408.png)
5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridinamine is a chemical compound that belongs to the class of pyridine derivatives. It is commonly referred to as 5-Cl-DPA or JNJ-54175446 and has been widely studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 5-Cl-DPA involves the inhibition of PKC theta, which is a key regulator of T-cell activation. By inhibiting PKC theta, 5-Cl-DPA can prevent the activation and proliferation of T-cells, which are involved in the pathogenesis of autoimmune diseases. This mechanism of action has been demonstrated in vitro and in vivo studies.
Biochemical and Physiological Effects:
In vitro studies have shown that 5-Cl-DPA can inhibit the activation and proliferation of T-cells, as well as the production of pro-inflammatory cytokines such as IL-17 and IFN-gamma. In vivo studies have demonstrated that 5-Cl-DPA can reduce disease severity in animal models of autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE) and collagen-induced arthritis (CIA).
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-Cl-DPA is its potent and selective inhibitory activity against PKC theta. This makes it a valuable tool for studying the role of PKC theta in T-cell activation and autoimmune diseases. However, one limitation of 5-Cl-DPA is its low aqueous solubility, which can make it difficult to work with in some experiments.
Future Directions
There are several future directions for the study of 5-Cl-DPA. One direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of more water-soluble derivatives of 5-Cl-DPA to improve its utility in experiments. Additionally, further studies are needed to fully understand the mechanism of action of 5-Cl-DPA and its potential therapeutic applications in autoimmune diseases.
Synthesis Methods
The synthesis of 5-Cl-DPA involves the reaction of 3,4-dimethoxyphenylacetonitrile with 2-chloroethylamine hydrochloride in the presence of sodium ethoxide and acetic acid. The resulting intermediate is then reacted with 2-cyanopyridine in the presence of potassium carbonate and DMF to yield 5-Cl-DPA. The synthesis method has been optimized to yield high purity and yield of 5-Cl-DPA.
Scientific Research Applications
5-Cl-DPA has been studied extensively for its potential therapeutic applications. It has been shown to have potent and selective inhibitory activity against protein kinase C (PKC) theta, which is a key regulator of T-cell activation. This makes 5-Cl-DPA a potential candidate for the treatment of autoimmune diseases such as multiple sclerosis, rheumatoid arthritis, and psoriasis.
properties
IUPAC Name |
5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]pyridin-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17ClN2O2/c1-19-13-5-3-11(9-14(13)20-2)7-8-17-15-6-4-12(16)10-18-15/h3-6,9-10H,7-8H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SXRLNBHNPLNRRX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=NC=C(C=C2)Cl)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5774824 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


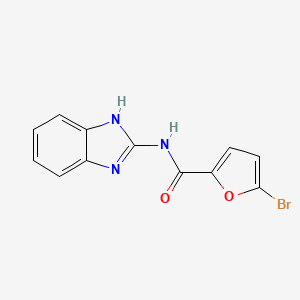
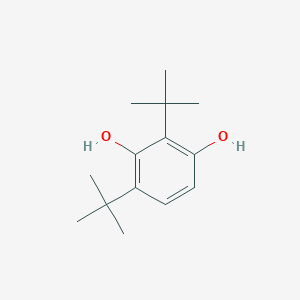
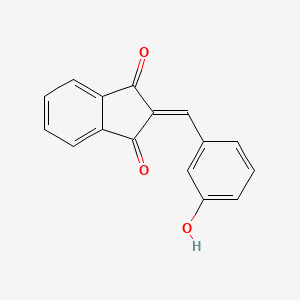
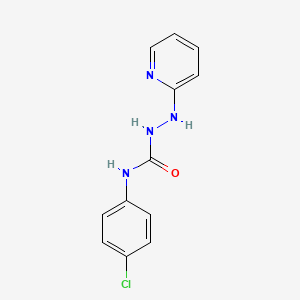
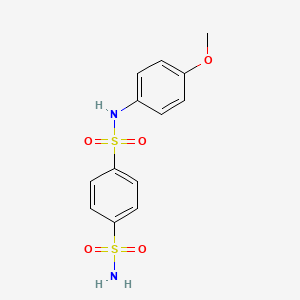
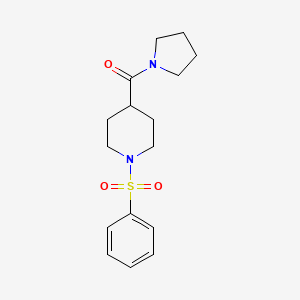

![ethyl 3-amino-5-[(4-fluorobenzoyl)amino]-1H-pyrazole-4-carboxylate](/img/structure/B6141379.png)
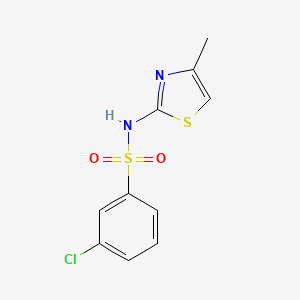
![1-[(4-tert-butylphenyl)sulfonyl]-4-methylpiperazine](/img/structure/B6141393.png)
![N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B6141401.png)
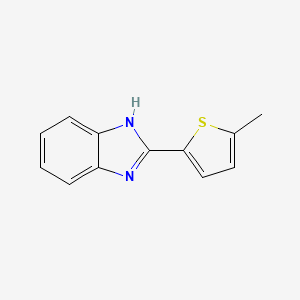
![N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B6141416.png)